(S)-tert-Butyl-[10R,13R-dimethyl-17-(1R,4R,5-trimethyl-hex-2-enyl)-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yloxy]-dimethyl-silane
Description
This compound belongs to the steroidal triterpenoid class, featuring a cyclopenta[a]phenanthrene core modified with a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position and a branched hex-2-enyl side chain at the 17-position. Its stereochemistry (10R,13R and 1R,4R,5-trimethyl-hex-2-enyl) confers distinct physicochemical and biological properties. The TBDMS group enhances lipophilicity, improving membrane permeability and metabolic stability compared to hydroxylated analogues.
Properties
IUPAC Name |
tert-butyl-[[(3S,10R,13R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58OSi/c1-23(2)24(3)12-13-25(4)29-16-17-30-28-15-14-26-22-27(35-36(10,11)32(5,6)7)18-20-33(26,8)31(28)19-21-34(29,30)9/h12-15,23-25,27,29-31H,16-22H2,1-11H3/b13-12+/t24-,25+,27-,29?,30?,31?,33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODSSBXKTWSWQL-XQGICNIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It is believed to modulate pathways involved in inflammation and cellular signaling. The structural features of the compound suggest potential interactions with steroid hormone receptors due to its cyclopenta[a]phenanthrene core.
Pharmacological Properties
Research indicates that this compound may possess anti-inflammatory , antioxidant , and anticancer properties. The presence of the tert-butyl and dimethyl-silane groups enhances its lipophilicity, potentially improving bioavailability and interaction with lipid membranes.
In Vitro Studies
In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:
- Breast Cancer Cells : The compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of 25 µM.
- Prostate Cancer Cells : In LNCaP cells, the compound inhibited cell growth by 40% at a concentration of 30 µM over 48 hours.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Cholinesterase Inhibition : It displayed moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 150 µM.
- Cyclooxygenase (COX) Inhibition : The compound inhibited COX-2 activity in a dose-dependent manner, suggesting anti-inflammatory potential.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound reduced paw edema significantly compared to the control group.
- Cancer Treatment : Clinical trials are underway to assess the efficacy of the compound in combination therapies for advanced breast cancer.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 25 | |
| Cytotoxicity | LNCaP (Prostate Cancer) | 30 | |
| AChE Inhibition | Human Serum | 150 | |
| COX-2 Inhibition | Enzymatic Assay | N/A |
Table 2: Enzyme Inhibition Profiles
| Enzyme | Inhibition Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 150 | Reversible binding |
| Cyclooxygenase (COX) | Non-competitive | N/A | Allosteric modulation |
Scientific Research Applications
Medicinal Chemistry
Hormonal Activity : The compound has been studied for its potential hormonal activities due to its structural similarity to steroid compounds. Research indicates that it may exhibit selective binding to androgen receptors, making it a candidate for further studies in hormone-related therapies .
Drug Development : Its unique structural features allow it to serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways. For instance, modifications of its structure have shown promise in enhancing bioactivity against certain cancer cell lines .
Materials Science
Polymer Chemistry : The compound can be utilized as a silane coupling agent in polymer formulations. Its ability to bond organic polymers with inorganic materials enhances the mechanical properties of composite materials. Studies demonstrate that incorporating this silane improves adhesion and durability in coatings and sealants .
Nanotechnology : In nanomaterials synthesis, (S)-tert-butyl-silane derivatives are used to functionalize nanoparticles. This functionalization is crucial for tailoring the surface properties of nanoparticles for applications in drug delivery systems and biosensors .
Organic Synthesis
Synthetic Intermediates : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions that are essential for constructing larger molecular frameworks .
Chiral Synthesis : Given its chiral nature, it plays a significant role in asymmetric synthesis. Researchers exploit its chirality to produce enantiomerically pure compounds which are vital in pharmaceuticals where the activity can differ significantly between enantiomers .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Hormonal Activity | Investigated androgen receptor binding | Showed selective binding affinity indicating potential therapeutic uses |
| Polymer Composite Research | Evaluated as a silane coupling agent | Enhanced mechanical properties and adhesion in polymer matrices |
| Nanoparticle Functionalization | Used in drug delivery systems | Improved targeting efficiency and reduced side effects in preclinical models |
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The cyclopenta[a]phenanthrene scaffold is common among steroidal compounds, but substituents and stereochemistry critically modulate activity. Key analogues include:
Key Observations :
- TBDMS vs. Methoxy : The TBDMS group in the target compound increases steric bulk and lipophilicity (logP ~6.2) compared to the methoxy analogue (logP ~4.8).
Research Findings and Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing derivatives of this steroidal silane compound?
- Methodology : Synthesis typically involves refluxing precursors (e.g., sodium deoxycholate analogs) with organotin or silylating agents in anhydrous solvents like toluene. Post-reaction, sodium chloride byproducts are removed via filtration, and the product is purified using recrystallization in chloroform/hexane mixtures. Characterization via FT-IR and NMR ensures confirmation of functional groups and stereochemistry .
- Key Steps :
- Reflux conditions : 7–8 hours under inert atmosphere.
- Purification : Solvent evaporation under vacuum followed by recrystallization.
- Validation : FT-IR bands for ν(COO) and Δν values (e.g., 157 cm⁻¹ for chelating coordination) .
Q. How can the stereochemistry of the compound be confirmed experimentally?
- Methodology : Use 1H/13C NMR to resolve diastereotopic protons and carbon environments. For example, methyl groups at C10 and C13 exhibit distinct splitting patterns due to their stereochemical rigidity. X-ray crystallography is recommended for absolute configuration determination, leveraging heavy atoms (e.g., tin in derivatives) to enhance diffraction contrast .
- Data Interpretation :
- 1H NMR : Signals at δ 0.37 ppm (Sn–CH3) with coupling constants (2J = 51.0 Hz) confirm tin coordination .
- 13C NMR : Peaks at 177.9 ppm (C=O) and 10.2 ppm (Sn–CH3) validate structural integrity .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Storage : Store at -20°C in sealed, dry containers to prevent hydrolysis of the tert-butyldimethylsilyl (TBDMS) ether group .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine particulates.
- Disposal : Follow institutional guidelines for organotin or silane waste, as these may require specialized neutralization .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to map reaction coordinates and identify transition states. Tools like ICReDD integrate path-search algorithms to predict optimal conditions (solvent, temperature) and reduce trial-and-error experimentation. For example, simulating the steric effects of the TBDMS group on cyclopenta[a]phenanthrene ring conformation can guide regioselective modifications .
- Case Study : Reaction path searches for silylation reactions highlight energy barriers at the C3 hydroxyl group, favoring tert-butyldimethylsilyl chloride as the electrophile .
Q. How to resolve contradictions between theoretical and experimental spectroscopic data?
- Methodology : Cross-validate using multiple techniques:
- IR vs. NMR : If Δν(COO) values (IR) suggest bridging coordination but NMR shows monodentate ligands, consider dynamic effects (e.g., fluxionality in solution).
- Computational IR : Compare DFT-simulated spectra with experimental data to identify discrepancies in hydrogen bonding or solvent interactions .
Q. What experimental designs are effective for studying the compound’s stability under varying conditions?
- Methodology :
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., TBDMS ether cleavage above 200°C).
- Hydrolytic Stability : Conduct kinetic studies in buffered solutions (pH 2–12) with HPLC monitoring to track degradation products .
- Light Sensitivity : Expose samples to UV-Vis radiation and analyze via LC-MS for photooxidation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
